molecular formula C21H19N3O4S B4447082 4-PHENYLMETHANESULFONYL-N-(PYRIDIN-3-YL)-2,3-DIHYDRO-1,4-BENZOXAZINE-2-CARBOXAMIDE

4-PHENYLMETHANESULFONYL-N-(PYRIDIN-3-YL)-2,3-DIHYDRO-1,4-BENZOXAZINE-2-CARBOXAMIDE

Cat. No.: B4447082
M. Wt: 409.5 g/mol
InChI Key: GKQPLQKLDQHWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-PHENYLMETHANESULFONYL-N-(PYRIDIN-3-YL)-2,3-DIHYDRO-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzoxazine ring, a pyridine ring, and a phenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYLMETHANESULFONYL-N-(PYRIDIN-3-YL)-2,3-DIHYDRO-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzoxazine ring. This is followed by the introduction of the phenylmethanesulfonyl group and the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-PHENYLMETHANESULFONYL-N-(PYRIDIN-3-YL)-2,3-DIHYDRO-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-PHENYLMETHANESULFONYL-N-(PYRIDIN-3-YL)-2,3-DIHYDRO-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-PHENYLMETHANESULFONYL-N-(PYRIDIN-3-YL)-2,3-DIHYDRO-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: These compounds share the sulfonamide group and have similar chemical properties.

    Benzoxazines: These compounds share the benzoxazine ring and have similar structural features.

    Pyridine Derivatives: These compounds share the pyridine ring and have similar biological activities.

Uniqueness

4-PHENYLMETHANESULFONYL-N-(PYRIDIN-3-YL)-2,3-DIHYDRO-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-benzylsulfonyl-N-pyridin-3-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-21(23-17-9-6-12-22-13-17)20-14-24(18-10-4-5-11-19(18)28-20)29(26,27)15-16-7-2-1-3-8-16/h1-13,20H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPLQKLDQHWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-PHENYLMETHANESULFONYL-N-(PYRIDIN-3-YL)-2,3-DIHYDRO-1,4-BENZOXAZINE-2-CARBOXAMIDE
Reactant of Route 2
4-PHENYLMETHANESULFONYL-N-(PYRIDIN-3-YL)-2,3-DIHYDRO-1,4-BENZOXAZINE-2-CARBOXAMIDE
Reactant of Route 3
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4-PHENYLMETHANESULFONYL-N-(PYRIDIN-3-YL)-2,3-DIHYDRO-1,4-BENZOXAZINE-2-CARBOXAMIDE
Reactant of Route 4
4-PHENYLMETHANESULFONYL-N-(PYRIDIN-3-YL)-2,3-DIHYDRO-1,4-BENZOXAZINE-2-CARBOXAMIDE
Reactant of Route 5
4-PHENYLMETHANESULFONYL-N-(PYRIDIN-3-YL)-2,3-DIHYDRO-1,4-BENZOXAZINE-2-CARBOXAMIDE
Reactant of Route 6
4-PHENYLMETHANESULFONYL-N-(PYRIDIN-3-YL)-2,3-DIHYDRO-1,4-BENZOXAZINE-2-CARBOXAMIDE

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